molecular formula C16H14BrF3N4O B2360978 1-(6-Bromopyridine-2-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 1808425-09-3

1-(6-Bromopyridine-2-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B2360978
CAS No.: 1808425-09-3
M. Wt: 415.214
InChI Key: VKFZEEFGLXRADN-UHFFFAOYSA-N
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Description

1-(6-Bromopyridine-2-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that features a piperazine ring substituted with bromopyridine and trifluoromethylpyridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromopyridine-2-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. One common method includes:

    Formation of 6-Bromopyridine-2-carbonyl chloride: This can be achieved by reacting 6-bromopyridine-2-carboxylic acid with thionyl chloride under reflux conditions.

    Nucleophilic substitution: The resulting 6-bromopyridine-2-carbonyl chloride is then reacted with 4-[4-(trifluoromethyl)pyridin-2-yl]piperazine in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromopyridine-2-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(6-Bromopyridine-2-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in the study of biological pathways and mechanisms due to its potential interactions with biological molecules.

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridine-2-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine and trifluoromethylpyridine groups can enhance binding affinity and specificity to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

  • 1-(6-Chloropyridine-2-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine
  • 1-(6-Fluoropyridine-2-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine

Uniqueness: 1-(6-Bromopyridine-2-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The trifluoromethyl group also imparts distinct electronic properties that can affect the compound’s behavior in various applications.

Properties

IUPAC Name

(6-bromopyridin-2-yl)-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrF3N4O/c17-13-3-1-2-12(22-13)15(25)24-8-6-23(7-9-24)14-10-11(4-5-21-14)16(18,19)20/h1-5,10H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFZEEFGLXRADN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC(=C2)C(F)(F)F)C(=O)C3=NC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrF3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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